5-Bromo-2-chloro-N-(2-(furan-2-yl)ethyl)benzamide
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Overview
Description
5-Bromo-2-chloro-N-(2-(furan-2-yl)ethyl)benzamide is an organic compound that belongs to the class of aromatic heterocyclic compounds It contains a furan ring substituted at the 2-position with an anilide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-N-(2-(furan-2-yl)ethyl)benzamide typically involves the following steps:
Furan Substitution: The brominated intermediate is then reacted with 2-furyl ethylamine in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF) to yield the final product.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves careful control of reaction conditions, such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-N-(2-(furan-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms.
Oxidation and Reduction: The furan ring can undergo oxidation to form furan derivatives, while the amide group can be reduced to form corresponding amines.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH), tetrahydrofuran (THF)
Oxidation: Potassium permanganate (KMnO4), dichloromethane (DCM)
Reduction: Lithium aluminum hydride (LiAlH4), ether
Coupling: Palladium catalysts, boronic acids, toluene
Major Products Formed
Substitution: Substituted benzamides
Oxidation: Furan derivatives
Reduction: Amines
Coupling: Biaryl compounds
Scientific Research Applications
5-Bromo-2-chloro-N-(2-(furan-2-yl)ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential drug candidates for various diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: It is used in the development of novel materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-N-(2-(furan-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The furan ring and the amide group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
- N-(2-(furan-2-yl)ethyl)-2-chlorobenzamide
Uniqueness
5-Bromo-2-chloro-N-(2-(furan-2-yl)ethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the furan ring, enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C13H11BrClNO2 |
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Molecular Weight |
328.59 g/mol |
IUPAC Name |
5-bromo-2-chloro-N-[2-(furan-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C13H11BrClNO2/c14-9-3-4-12(15)11(8-9)13(17)16-6-5-10-2-1-7-18-10/h1-4,7-8H,5-6H2,(H,16,17) |
InChI Key |
DELGNIAMQDOACE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CCNC(=O)C2=C(C=CC(=C2)Br)Cl |
Origin of Product |
United States |
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